molecular formula C9H12N2O3 B15055138 Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B15055138
M. Wt: 196.20 g/mol
InChI Key: IAPCSXQWRPRTAI-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be synthesized using the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea. The reaction is typically catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions in ethanol . For example, a mixture of substituted aldehyde, ethyl acetoacetate, and urea in ethanol is treated with a few drops of concentrated hydrochloric acid and heated to reflux for several hours .

Industrial Production Methods

In industrial settings, the synthesis of dihydropyrimidinones can be optimized using green chemistry approaches. One such method involves the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst, which allows for efficient and cost-effective production under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit the NF-kB pathway and reduce apoptosis markers makes it particularly valuable in neuroprotective and anti-inflammatory research .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 1-ethyl-2-oxopyrimidine-5-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-3-11-6-7(5-10-9(11)13)8(12)14-4-2/h5-6H,3-4H2,1-2H3

InChI Key

IAPCSXQWRPRTAI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=NC1=O)C(=O)OCC

Origin of Product

United States

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